molecular formula C10H15ClN2 B1314442 3-Chloro-2,5-diisopropylpyrazine CAS No. 74152-17-3

3-Chloro-2,5-diisopropylpyrazine

Cat. No.: B1314442
CAS No.: 74152-17-3
M. Wt: 198.69 g/mol
InChI Key: BBIWVGIJONRRJB-UHFFFAOYSA-N
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Description

3-Chloro-2,5-diisopropylpyrazine is a heterocyclic organic compound with the molecular formula C₁₀H₁₅ClN₂ It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and two isopropyl groups at the second and fifth positions

Scientific Research Applications

3-Chloro-2,5-diisopropylpyrazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Safety and Hazards

3-Chloro-2,5-diisopropylpyrazine is classified as a dangerous substance. It has hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5-diisopropylpyrazine typically involves the chlorination of 2,5-diisopropylpyrazine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate can be used under mild conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 3-amino-2,5-diisopropylpyrazine or 3-thio-2,5-diisopropylpyrazine can be obtained.

    Oxidation Products: Oxidation may lead to the formation of pyrazine derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 3-Chloro-2,5-diisopropylpyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    2,5-Diisopropylpyrazine: Lacks the chlorine atom, making it less reactive in substitution reactions.

    3-Bromo-2,5-diisopropylpyrazine: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

Uniqueness: 3-Chloro-2,5-diisopropylpyrazine is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions

Properties

IUPAC Name

3-chloro-2,5-di(propan-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-6(2)8-5-12-9(7(3)4)10(11)13-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIWVGIJONRRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C(=N1)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469116
Record name Pyrazine, 3-chloro-2,5-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74152-17-3
Record name Pyrazine, 3-chloro-2,5-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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